4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with bromine, chloromethyl, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazolo[1,5-a]pyridine derivative followed by chloromethylation and methoxylation under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A simpler analog with similar reactivity but lacking the pyrazolo[1,5-a]pyridine core.
3-Bromo-4-methylpyridine: Another related compound with a different substitution pattern.
Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substituents, used in various biomedical applications.
Uniqueness
4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chloromethyl, and methoxy groups makes it a versatile intermediate for further functionalization and application in diverse fields .
Properties
Molecular Formula |
C9H8BrClN2O |
---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
4-bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8BrClN2O/c1-14-7-2-8(10)9-6(3-11)4-12-13(9)5-7/h2,4-5H,3H2,1H3 |
InChI Key |
FGIBYTVAEYBPSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)CCl)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.